molecular formula C9H9F2NO3 B3079695 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid CAS No. 1072855-42-5

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

Cat. No. B3079695
CAS RN: 1072855-42-5
M. Wt: 217.17 g/mol
InChI Key: DNLIHJCOUQKUQX-UHFFFAOYSA-N
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Description

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (6-FNEA) is an organic compound derived from nicotinic acid, also known as niacin. It is a synthetic compound that has been used in various scientific research applications, including in biochemical and physiological experiments. 6-FNEA is a versatile compound that can be used to study the effects of various biological processes, such as enzyme reactions, drug metabolism, and cell signaling.

Scientific Research Applications

  • Intermediate for Antibacterial Analogs : A study by Suez, Remuzon, Bouzard, and Jacquet (1993) describes the preparation of a nicotinic acid which is a key intermediate for potential antibacterial 1,8-naphthyridine-3-carboxylic acid analogs. This suggests its use in the development of new antibacterial drugs (Suez, Remuzon, Bouzard, & Jacquet, 1993).

  • Enzymatic Hydroxylation in Microorganisms : Hunt (1959) conducted a study on the hydroxylation of nicotinic acid by Pseudomonas fluorescens, which results in the formation of 6-hydroxynicotinic acid. This reaction is important for the microbial breakdown of nicotinic acid (Hunt, 1959).

  • In Vitro Characterization for Nicotinic Acetylcholine Receptors : Koren, Horti, Mukhin, Gündisch, Dannals, and London (2000) studied a novel analogue of a high-affinity nicotinic acetylcholine receptor ligand, which was synthesized from a nitro precursor. This research is relevant for understanding nicotinic acetylcholine receptors and their role in various neuropathologies (Koren et al., 2000).

  • Synthesis and Herbicidal Activity : Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, and Liu (2021) explored the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. They found that some compounds exhibited excellent herbicidal activity, highlighting the potential agricultural applications of these derivatives (Yu et al., 2021).

  • Industrial Production Methods : Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid from commercially available materials, focusing on potential industrial applications. This research underscores the importance of sustainable production methods for such compounds (Lisicki, Nowak, & Orlińska, 2022).

  • Vasorelaxation and Antioxidation Properties : Prachayasittikul, Wongsawatkul, Worachartcheewan, Nantasenamat, Ruchirawat, and Prachayasittikul (2010) studied the effect of thionicotinic acid derivatives on vasorelaxation and antioxidative activity. They found that these compounds exerted dose-dependent vasorelaxation and exhibited antioxidant properties (Prachayasittikul et al., 2010).

properties

IUPAC Name

6-(1,3-difluoropropan-2-yloxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-3-7(4-11)15-8-2-1-6(5-12-8)9(13)14/h1-2,5,7H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLIHJCOUQKUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OC(CF)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 47% yield starting from ethyl 6-chloronicotinate and 1,3-difluoro-2-propanol. The reduction was performed using 3 equiv of lithium hydroxide, the reaction mixture was stirred at ambient temperature over night; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.71 (d, 1 H), 8.19 (dd, 1 H), 6.99 (d, 1 H), 5.62-5.80 (m, 1 H), 4.77-4.87 (m, 2 H), 4.65-4.75 (m, 2 H); MS (ESI) m/z 216[M−H+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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